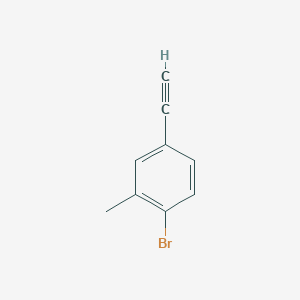

1-Bromo-4-ethynyl-2-methylbenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

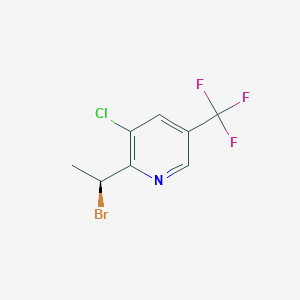

“1-Bromo-4-ethynyl-2-methylbenzene” is a chemical compound with the molecular formula C9H7Br . It has a molecular weight of 195.06 g/mol . The IUPAC name for this compound is 1-bromo-4-ethynyl-2-methylbenzene .

Molecular Structure Analysis

The InChI code for “1-Bromo-4-ethynyl-2-methylbenzene” is InChI=1S/C9H7Br/c1-3-8-4-5-9(10)7(2)6-8/h1,4-6H,2H3 . The Canonical SMILES representation is CC1=C(C=CC(=C1)C#C)Br .

Chemical Reactions Analysis

As a benzene derivative, “1-Bromo-4-ethynyl-2-methylbenzene” can undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Physical And Chemical Properties Analysis

“1-Bromo-4-ethynyl-2-methylbenzene” has a molecular weight of 195.06 g/mol . It has a computed XLogP3-AA value of 3.2, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 193.97311 g/mol . The topological polar surface area is 0 Ų . It has a heavy atom count of 10 .

科学的研究の応用

Synthesis and Reactivity

1-Bromo-4-ethynyl-2-methylbenzene serves as a key intermediate in the synthesis of various organic compounds. Its utility in organic synthesis is highlighted by its participation in Sonogashira coupling reactions, a pivotal method for forming carbon-carbon bonds between alkynes and aryl or vinyl halides. This process is instrumental in constructing ethynylated biaryls and asymmetric diethynylated benzene derivatives, showcasing its versatility in facilitating complex molecular architectures (Hassaneen et al., 2015). Additionally, the compound's bromine atom is reactive towards nucleophilic substitution reactions, allowing for further functional group transformations essential in organic synthesis.

Material Science and Polymer Research

In material science, 1-Bromo-4-ethynyl-2-methylbenzene's derivatives have been explored for their potential in improving the electron transfer processes in polymer solar cells. The introduction of related bromo-substituted compounds into the active layers of polymer solar cells has been demonstrated to significantly enhance device performance. This improvement is attributed to the formation of charge transfer complexes, which facilitate excitonic dissociation at the donor-acceptor interface, thereby improving the power conversion efficiency of these solar cells (Fu et al., 2015).

Crystallography and Solid-State Chemistry

The study of weak intermolecular interactions in crystal structures is another area where derivatives of 1-Bromo-4-ethynyl-2-methylbenzene have found application. Research in this field has led to the development of novel crystal packing motifs, facilitated by the specific interactions between bromo- and ethynyl groups. These studies provide valuable insights into the design of molecular materials with desired physical properties, through the strategic manipulation of weak forces such as halogen bonds and π-π interactions (Guo et al., 2001).

Advanced Organic Transformations

The compound and its related analogs play a crucial role in advanced organic transformations, including the synthesis of higher 1-bromoalkanes and the preparation of ethynylated biaryls. These processes are fundamental in the development of new pharmaceuticals, agrochemicals, and organic materials. The ability to efficiently synthesize and manipulate such bromo- and ethynyl-substituted compounds is central to modern organic chemistry and material science (Wei, 2012).

作用機序

Target of Action

The primary target of 1-Bromo-4-ethynyl-2-methylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and a key target for electrophilic aromatic substitution .

Mode of Action

The compound interacts with its target through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway primarily affected by 1-Bromo-4-ethynyl-2-methylbenzene is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on the benzene ring with an electrophile . The downstream effects of this pathway include the formation of a substituted benzene ring .

Pharmacokinetics

The compound’sADME properties (Absorption, Distribution, Metabolism, and Excretion) would likely be influenced by its chemical structure and the nature of its interactions with the benzene ring .

Result of Action

The result of the action of 1-Bromo-4-ethynyl-2-methylbenzene is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution pathway, resulting in the replacement of a hydrogen atom on the benzene ring with an electrophile .

Action Environment

The action, efficacy, and stability of 1-Bromo-4-ethynyl-2-methylbenzene can be influenced by various environmental factors. These could include temperature, pH, and the presence of other chemical compounds . .

特性

IUPAC Name |

1-bromo-4-ethynyl-2-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br/c1-3-8-4-5-9(10)7(2)6-8/h1,4-6H,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTNVYGSRXLQSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1381389.png)

![ethyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B1381390.png)

![ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B1381391.png)

![3-(Bromodifluoromethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1381400.png)